N-(4-Aminobutyl)-4-iodobenzamide hydrochloride
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Overview
Description
N-(4-Aminobutyl)-4-iodobenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-4-iodobenzamide hydrochloride typically involves a multi-step process. One common method starts with the iodination of benzamide, followed by the introduction of the aminobutyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the subsequent amination step might utilize a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to consistent product quality. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine or other reduced forms.
Substitution: The iodide group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-Aminobutyl)-4-iodobenzamide oxides, while reduction could produce N-(4-Aminobutyl)-4-aminobenzamide. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(4-Aminobutyl)-4-iodobenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-4-iodobenzamide hydrochloride involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with biological molecules, while the iodinated benzamide moiety can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-N-ethylisoluminol: This compound shares the aminobutyl group but has a different aromatic moiety.
N-(4-Aminobutyl)acetamide: Similar in structure but lacks the iodinated benzamide group.
Uniqueness
N-(4-Aminobutyl)-4-iodobenzamide hydrochloride is unique due to the presence of both the aminobutyl and iodinated benzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(4-aminobutyl)-4-iodobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O.ClH/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13;/h3-6H,1-2,7-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKSZPYCCJOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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